molecular formula C12H14O B14296423 Benzene, [(1-cyclopenten-1-yloxy)methyl]- CAS No. 113548-17-7

Benzene, [(1-cyclopenten-1-yloxy)methyl]-

Katalognummer: B14296423
CAS-Nummer: 113548-17-7
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: DUHFMDXDADIOIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, [(1-cyclopenten-1-yloxy)methyl]-: is an organic compound with the molecular formula C11H12O . It consists of a benzene ring substituted with a [(1-cyclopenten-1-yloxy)methyl] group. This compound is of interest due to its unique structure, which combines the aromatic properties of benzene with the reactivity of the cyclopentenyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-cyclopenten-1-yloxy)methyl]- typically involves the reaction of benzyl alcohol with cyclopentene oxide under acidic conditions. The reaction proceeds via the formation of a benzyl cation intermediate, which then reacts with the cyclopentene oxide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: Benzene, [(1-cyclopenten-1-yloxy)methyl]- can undergo oxidation reactions, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenyl group to a cyclopentyl group, altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of benzene carboxylic acids or ketones.

    Reduction: Formation of cyclopentyl-substituted benzene derivatives.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Benzene, [(1-cyclopenten-1-yloxy)methyl]- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Benzene, [(1-cyclopenten-1-yloxy)methyl]- involves its interaction with molecular targets through its aromatic and cyclopentenyl groups. The benzene ring can participate in π-π interactions, while the cyclopentenyl group can undergo nucleophilic or electrophilic reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-cyclopenten-1-yl-: Similar structure but lacks the oxygen atom in the substituent group.

    Benzene, (1-methyl-2-cyclopropen-1-yl)-: Contains a cyclopropenyl group instead of a cyclopentenyl group.

Uniqueness

Benzene, [(1-cyclopenten-1-yloxy)methyl]- is unique due to the presence of the oxygen atom in its substituent group, which can significantly influence its reactivity and interactions compared to similar compounds

Eigenschaften

CAS-Nummer

113548-17-7

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

cyclopenten-1-yloxymethylbenzene

InChI

InChI=1S/C12H14O/c1-2-6-11(7-3-1)10-13-12-8-4-5-9-12/h1-3,6-8H,4-5,9-10H2

InChI-Schlüssel

DUHFMDXDADIOIZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC=C(C1)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.